1-(2-(Cyclopentylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
1-(2-(Cyclopentylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C16H20N4O3 and its molecular weight is 316.35 g/mol. The purity is usually 95%.
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Biological Activity
1-(2-(Cyclopentylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 1011397-91-3) is a compound of interest due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C16H20N4O3
- Molecular Weight : 316.36 g/mol
- Structure : The compound features a pyrazolo-pyridine core, which is characteristic of many biologically active compounds.
The compound exhibits biological activity primarily through its interaction with specific biological targets such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which are critical in various cellular processes including cell proliferation and survival.
Pharmacological Studies
Recent pharmacological evaluations have indicated the following activities:
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Antitumor Activity :
- A study demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis in cancer cells through mitochondrial pathways.
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Anti-inflammatory Effects :
- In vitro assays showed that the compound could inhibit the production of pro-inflammatory cytokines, indicating its potential application in treating inflammatory diseases.
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Neuroprotective Properties :
- Research has indicated that it may protect neuronal cells from oxidative stress, which is crucial for neurodegenerative disease management.
Case Studies
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluate antitumor effects | Significant cytotoxicity against breast and lung cancer cell lines; apoptosis induction confirmed. |
Study 2 | Assess anti-inflammatory properties | Inhibition of TNF-alpha and IL-6 production in macrophages; potential for treating rheumatoid arthritis. |
Study 3 | Investigate neuroprotective effects | Reduction in oxidative stress markers in neuronal cell cultures; potential for Alzheimer’s disease treatment. |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Notably, microwave-assisted synthesis has been highlighted for improving yield and reducing reaction times.
Synthetic Route Example
- Starting Materials : Cyclopentylamine, dimethylpyrazole derivatives.
- Reagents : Appropriate solvents (e.g., ethanol), catalysts (e.g., sodium dodecyl sulfate).
- Conditions : Microwave irradiation to enhance reaction efficiency.
Properties
IUPAC Name |
1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-9-7-12(16(22)23)14-10(2)19-20(15(14)17-9)8-13(21)18-11-5-3-4-6-11/h7,11H,3-6,8H2,1-2H3,(H,18,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMSLNCYKAXLGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC(=O)NC3CCCC3)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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